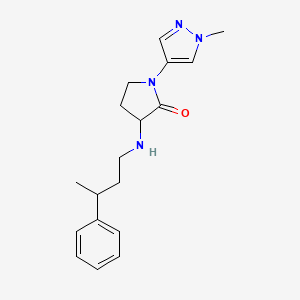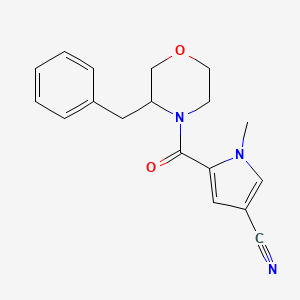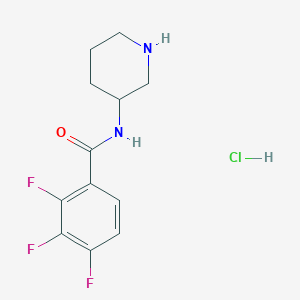
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally as a stimulant and has been associated with several adverse effects. However, the compound has also shown potential in scientific research applications due to its unique properties.
作用机制
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one acts by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The use of this compound has been associated with several physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and the release of stress hormones such as cortisol. In addition, the compound has been shown to cause neurotoxicity in animal studies, which may have implications for its use in humans.
实验室实验的优点和局限性
One advantage of using 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one in scientific research is its potency as a dopamine reuptake inhibitor, which can allow for the study of the effects of dopamine on behavior and cognition. However, the compound's potential for neurotoxicity and adverse effects on the cardiovascular system must be taken into account when designing experiments.
未来方向
There are several potential future directions for research involving 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one. These include investigating its potential as a treatment for ADHD and depression, as well as studying its effects on the brain and behavior. In addition, further research is needed to better understand the compound's mechanisms of action and potential for adverse effects.
合成方法
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylpyrazole with 3-phenylbutylamine, followed by the addition of pyrrolidine-2-one. The final product is obtained through purification and isolation steps.
科学研究应用
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This property has led to investigations into its potential use as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(15-6-4-3-5-7-15)8-10-19-17-9-11-22(18(17)23)16-12-20-21(2)13-16/h3-7,12-14,17,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBTXMAAGUZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CCN(C1=O)C2=CN(N=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)
![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)
![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)



![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)